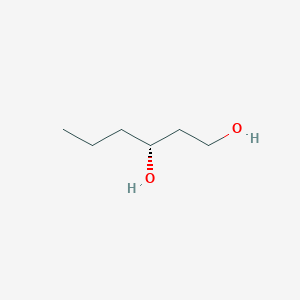

(3R)-hexane-1,3-diol

CAS No.: 84314-30-7

Cat. No.: VC5706149

Molecular Formula: C6H14O2

Molecular Weight: 118.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84314-30-7 |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.176 |

| IUPAC Name | (3R)-hexane-1,3-diol |

| Standard InChI | InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |

| Standard InChI Key | AVIYEYCFMVPYST-ZCFIWIBFSA-N |

| SMILES | CCCC(CCO)O |

Introduction

Synthesis of (3R)-Hexane-1,3-Diol

Asymmetric Aldol Reaction Strategies

A two-step asymmetric synthesis is the most widely used method for producing (3R)-hexane-1,3-diol. The first step involves an organocatalyzed aldol reaction between ketones and aldehydes. For example, a proline-derived catalyst (3g) with Cu(OTf)₂ in DMSO–H₂O yields chiral 1,3-keto alcohols (4a–4q) with >99% ee . Key advantages include:

-

Solvent System: DMSO–H₂O enhances catalyst solubility and stabilizes transition states.

-

Additive Role: Cu(OTf)₂ accelerates enamine formation, improving reaction kinetics .

Enantioselective Reduction of Keto Alcohols

The second step employs chiral oxazaborolidine reagents to reduce keto intermediates to diols. Using the R-CBS–oxazaborolidine complex, keto alcohols undergo borane-mediated reduction at −10°C, affording (3R)-hexane-1,3-diol with retained stereochemistry . Typical reaction conditions include:

-

Temperature: −10°C to minimize racemization.

-

Workup: Quenching with methanol followed by column chromatography (n-hexane/EtOAc) .

Table 1: Comparative Synthesis Methods for (3R)-Hexane-1,3-Diol

| Method | Catalyst System | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Asymmetric Aldol | Proline-derived 3g | DMSO–H₂O | >99 | 70–85 |

| CBS Reduction | R-Oxazaborolidine | Toluene | >99 | 65–80 |

| Enzymatic Resolution | Lipase B | THF | 95 | 50–60 |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are pivotal for confirming the structure of (3R)-hexane-1,3-diol. Key signals include:

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using columns like Chiralcel OD-H resolves enantiomers, with retention times varying by 2–4 minutes between (3R) and (3S) forms . Mobile phases often comprise n-hexane/isopropanol (90:10) .

Mass Spectrometry and Elemental Analysis

GC–MS analyses show a molecular ion peak at m/z 118, with fragmentation patterns confirming the diol structure . Elemental analysis typically aligns with theoretical values (C: 60.98%, H: 11.18%, O: 27.84%).

Applications in Pharmaceutical and Chemical Industries

Chiral Building Blocks

(3R)-Hexane-1,3-diol serves as a precursor for antiviral and anticancer agents. Its hydroxyl groups are sites for functionalization, enabling the synthesis of prodrugs with enhanced bioavailability.

Asymmetric Catalysis

The diol’s configuration allows its use as a ligand in transition-metal catalysis. For example, Rh complexes with (3R)-hexane-1,3-diol ligands exhibit high enantioselectivity in hydrogenation reactions .

Agrochemistry

Derivatives of (3R)-hexane-1,3-diol are explored as chiral herbicides, leveraging stereospecific interactions with plant enzymes.

Comparative Analysis with Related Compounds

(3R) vs. (3S)-Hexane-1,3-Diol

The (3S) enantiomer shows distinct biological activity; for example, it inhibits a cytochrome P450 enzyme 30% less effectively than the (3R) form.

Comparison with Cyclic 1,3-Diols

Cyclic analogs (e.g., cyclohexane-1,3-diol) exhibit higher rigidity, enhancing their performance as catalysts but reducing solubility in nonpolar solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume